![molecular formula C22H12F4N4O3S B2519630 3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1226453-13-9](/img/no-structure.png)
3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and heterocyclic components. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of related thieno[2,3-d]pyrimidine derivatives, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves strategic intermediates and regioselective processes. For example, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for the preparation of functional fluorophores involves a microwave-assisted cyclocondensation reaction followed by formylation . Similarly, the synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists includes the use of a 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality for good receptor binding activity . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives is crucial for their biological activity. For instance, the crystal structure of a related molecule shows that the pyrimidine ring can adopt a half-chair conformation, and the positioning of substituents can significantly affect the overall molecular conformation . This information is valuable for understanding how the structure of "3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione" might influence its biological interactions.
Chemical Reactions Analysis
The reactivity of thieno[2,3-d]pyrimidine derivatives can be influenced by their substituents. For example, the synthesis of 4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides and their NO-generating properties are affected by the presence of thiols . This suggests that the compound may also have specific reactivity patterns depending on its functional groups and the presence of biological nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are diverse. Compounds with electron-donating or withdrawing substituents can exhibit significant antioxidant activity , and the fluorescence characteristics can vary with different substituents and solvent polarity . These properties are important for the potential therapeutic applications of the compound .
Scientific Research Applications
Synthesis and Biological Activities
Synthetic Pathways and Derivatives
The compound has been involved in the synthesis of various polynuclear heterocycles, such as azolothienopyrimidines and thienothiazolopyrimidines, due to its potential to produce biologically active compounds. These synthetic pathways highlight the compound's versatility in forming structures with significant biological activities, including adenosine kinase inhibition, platelet aggregation inhibition, antileukemia, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).
Antibacterial Evaluation
Research has focused on synthesizing substituted thienopyrimidines for evaluating their antibacterial properties. This demonstrates the compound's role in developing new antimicrobial agents, addressing the ongoing need for novel antibiotics due to resistance issues (More, Chandra, Nargund, & Nargund, 2013).
Antioxidant Activity
Studies on the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives show significant antioxidant activity. This suggests the compound's potential in creating antioxidants, which are crucial for protecting against oxidative stress-related diseases (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Microwave-Assisted Synthesis
The use of microwave irradiation has facilitated the synthesis of fused heterocycles incorporating the trifluoromethyl moiety. This technique underscores the compound's adaptability in advanced synthetic methods for heterocyclic compounds, which are of great interest due to their wide range of pharmacological activities (Shaaban, 2008).
Anti-inflammatory and Analgesic Properties
A series of 4H-thieno[3,4-c]pyrazole derivatives, related structurally to the compound , exhibited remarkable analgesic, anti-inflammatory, antipyretic, and platelet antiaggregating activities. These findings suggest the potential therapeutic applications of derivatives in managing pain, inflammation, fever, and preventing blood clots (Menozzi, Mosti, Schenone, D'Amico, Filippelli, & Rossi, 1992).
properties
CAS RN |
1226453-13-9 |
|---|---|
Product Name |
3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Molecular Formula |
C22H12F4N4O3S |
Molecular Weight |
488.42 |
IUPAC Name |
3-(3-fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H12F4N4O3S/c23-14-2-1-3-15(10-14)30-20(31)18-16(8-9-34-18)29(21(30)32)11-17-27-19(28-33-17)12-4-6-13(7-5-12)22(24,25)26/h1-10H,11H2 |
InChI Key |
XVDBQANMIJZJNQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone](/img/structure/B2519547.png)
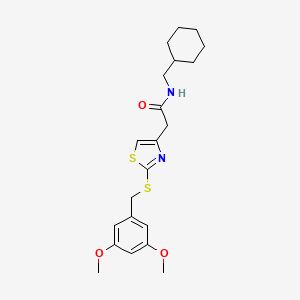
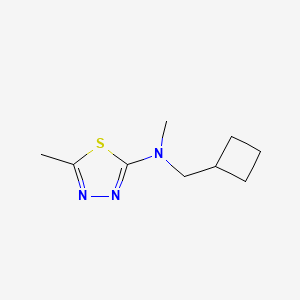
![4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B2519550.png)
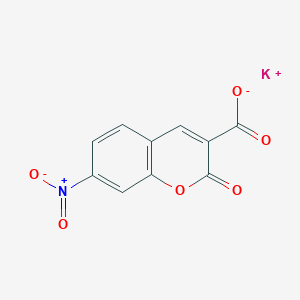
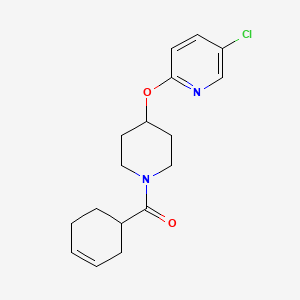
![5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2519553.png)
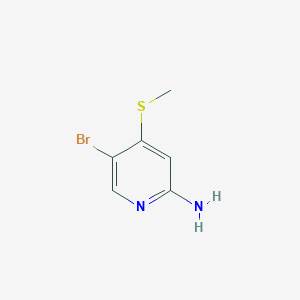
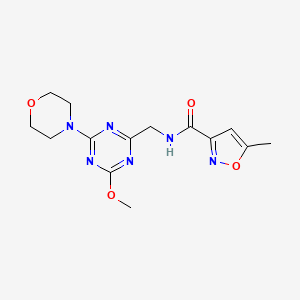
![5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2519562.png)
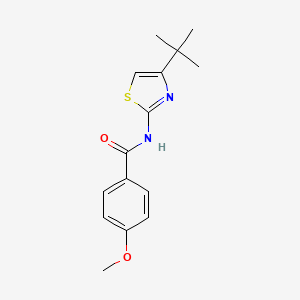
![Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2519566.png)
![2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride](/img/structure/B2519569.png)
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B2519570.png)